Product packaging for 4-Chloro-2-methylbenzenediazonium(Cat. No.:CAS No. 27165-08-8)

4-Chloro-2-methylbenzenediazonium

Cat. No.: B1207225
CAS No.: 27165-08-8
M. Wt: 153.59 g/mol
InChI Key: AJGKQVJZDWHQHJ-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Aryldiazonium Chemistry

Early Discoveries and Fundamental Concepts

The journey into the world of aryldiazonium chemistry began in 1858 with the seminal work of the German industrial chemist, Johann Peter Griess. wikipedia.orgijcrt.org While working at the University of Marburg under Hermann Kolbe, Griess discovered diazonium salts, a new class of organic compounds. wikipedia.org His initial discovery involved the reaction of an aromatic amine with nitrous acid, a process now famously known as diazotization. wikipedia.orgijcrt.orgbenthamdirect.com This reaction, typically carried out in a cold acidic solution, converts a primary aromatic amine into a diazonium salt. benthamdirect.com

The fundamental structure of an aryldiazonium salt consists of an aryl group (Ar) attached to a dinitrogen cation (N₂⁺), with an associated anion (X⁻). The general formula is represented as ArN₂⁺X⁻. ijcrt.org The name "diazo" itself originates from the French term for "di-nitrogen," reflecting the two nitrogen atoms in the functional group. researchgate.net The stability of aryldiazonium salts, compared to their highly unstable alkyl counterparts, is attributed to the delocalization of the positive charge over the aromatic ring through resonance. ijcrt.org Griess's discovery was not just a chemical curiosity; it laid the foundation for the development of the vast field of azo dyes, which revolutionized the dye industry. royalsocietypublishing.orgchempedia.info

Evolution of Synthetic Methodologies Involving Diazonium Salts

Since Griess's initial discovery, the synthetic methodologies involving diazonium salts have undergone significant evolution. nih.gov Initially, the focus was on their use in the synthesis of azo dyes through coupling reactions with electron-rich aromatic compounds like phenols and anilines. ijcrt.orgroyalsocietypublishing.org However, the high reactivity of the diazonium group soon led to the development of a wide array of transformations.

A major breakthrough came with the discovery of the Sandmeyer reaction in 1884 by Traugott Sandmeyer. ijcrt.orgunacademy.com This reaction demonstrated that the diazonium group could be replaced by various nucleophiles, such as halides (Cl⁻, Br⁻) and cyanide (CN⁻), using copper(I) salts as catalysts. ijcrt.orgmasterorganicchemistry.com This opened up new avenues for the synthesis of a wide range of substituted aromatic compounds. google.com The Schiemann reaction later provided a method for introducing fluorine into the aromatic ring by the thermal decomposition of aryldiazonium tetrafluoroborates. masterorganicchemistry.com

In recent years, there has been a push towards developing more efficient, safer, and environmentally friendly methods for synthesizing and utilizing diazonium salts. numberanalytics.comnih.gov Innovations include the use of milder reaction conditions, catalyst-free coupling reactions, and the application of flow chemistry to safely handle these potentially explosive intermediates. numberanalytics.comnih.gov Modern techniques such as photoredox catalysis and electrochemical methods have further expanded the synthetic utility of diazonium salts, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgrsc.orgnih.gov

Significance in Modern Organic Synthesis and Chemical Transformations

Role as Versatile Synthetic Intermediates

4-Chloro-2-methylbenzenediazonium, a specific aryldiazonium salt, exemplifies the versatility of this class of compounds in modern organic synthesis. ontosight.ainih.govrsc.org Its structure, featuring a chloro and a methyl substituent on the benzene (B151609) ring, influences its reactivity and provides a handle for further functionalization. The synthesis of this compound typically starts from the corresponding aniline (B41778), 4-chloro-2-methylaniline (B164923), through a diazotization reaction with nitrous acid. nih.gov

This diazonium salt is a valuable intermediate for introducing the 4-chloro-2-methylphenyl group into various molecules. It can undergo a plethora of transformations, including:

Sandmeyer-type reactions: Replacement of the diazonium group with halides, cyanide, and other nucleophiles. masterorganicchemistry.com

Azo coupling reactions: Formation of azo dyes by reacting with activated aromatic compounds. ijcrt.org For example, it is used in staining procedures in gel electrophoresis to form a visible red azo dye. wikipedia.org

Meerwein arylation: Reaction with activated alkenes to form arylated products. wikipedia.org

Reduction: The diazonium group can be reduced to a hydrogen atom, effectively removing the amino group from the original aniline. masterorganicchemistry.com

The reactivity of this compound makes it a key building block in the synthesis of pharmaceuticals, agrochemicals, and pigments. ontosight.ai

Interactive Data Table: Properties of this compound Chloride nih.gov

PropertyValue
Molecular FormulaC₇H₆Cl₂N₂
Molecular Weight189.04 g/mol
IUPAC NameThis compound;chloride
InChIKeyPVRAWCMFSQBKGP-UHFFFAOYSA-M
Canonical SMILESCC1=C(C=CC(=C1)Cl)[N+]#N.[Cl-]

Contribution to Advanced Material Science and Surface Chemistry

The utility of aryldiazonium salts, including this compound, extends beyond traditional organic synthesis into the realm of material science and surface chemistry. numberanalytics.comresearchgate.net A key application is the modification and functionalization of surfaces. researchgate.netnih.gov The reduction of an aryldiazonium salt generates a highly reactive aryl radical, which can form a strong covalent bond with a variety of surfaces, including metals, carbon materials, and polymers. numberanalytics.comresearchgate.net

This surface grafting technique allows for the precise tailoring of the chemical and physical properties of materials. rsc.org For instance, surfaces can be modified to improve adhesion, enhance biocompatibility, or introduce specific functionalities. numberanalytics.comnih.gov In the context of this compound, its use in surface modification can create surfaces with specific electronic and steric properties dictated by the chloro and methyl groups.

Recent research has explored the use of aryldiazonium salts in the development of new materials and coatings. numberanalytics.com This includes the creation of conductive coatings, anti-corrosion layers, and biosensors. numberanalytics.comnih.gov The ability to covalently attach organic layers to various substrates opens up possibilities for fabricating advanced materials with tailored functionalities for a wide range of applications. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN2+ B1207225 4-Chloro-2-methylbenzenediazonium CAS No. 27165-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylbenzenediazonium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4H,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGKQVJZDWHQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)[N+]#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872274
Record name C.I. Azoic Diazo Component 11
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Molecular Weight

153.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27165-08-8
Record name Fast Red TR
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Record name Fast red TA
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-chloro-2-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Azoic Diazo Component 11
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Record name 4-chloro-2-methylbenzenediazonium
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Synthetic Methodologies and Precursor Chemistry of 4 Chloro 2 Methylbenzenediazonium

Classical Diazotization Procedures

The traditional method for preparing 4-chloro-2-methylbenzenediazonium involves the reaction of a primary aromatic amine with a nitrosating agent, typically nitrous acid, under acidic conditions. wikipedia.orgorganic-chemistry.orgbyjus.com

General Principles of Aromatic Amine Diazotization

The diazotization reaction is a fundamental process in organic chemistry for converting primary aromatic amines into diazonium salts. byjus.com The reaction typically involves treating the aromatic amine with sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric or sulfuric acid. wikipedia.orgncert.nic.in The acid serves two main purposes: it generates nitrous acid in situ from sodium nitrite and protonates the amine, making it susceptible to attack by the nitrosating species. numberanalytics.com

The mechanism begins with the formation of the nitrosonium ion (NO+) from nitrous acid in the acidic medium. byjus.com The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. Following a series of proton transfers, this intermediate rearranges to a diazohydroxide, which is then protonated. The loss of a water molecule results in the formation of the relatively stable aryldiazonium ion. byjus.com

Due to the inherent instability of many diazonium salts, these reactions are typically conducted at low temperatures, generally between 0 and 5°C, to minimize decomposition. wikipedia.orgpharmaguideline.com

Specific Synthesis from 4-Chloro-2-methylaniline (B164923) and Analogues

The specific synthesis of this compound follows the general principles of diazotization. The precursor, 4-chloro-2-methylaniline (also known as 4-chloro-o-toluidine), is dissolved or suspended in a cold aqueous mineral acid, such as hydrochloric acid. ncert.nic.inwikipedia.orgnih.gov A solution of sodium nitrite is then added slowly while maintaining a low temperature to form the this compound salt. ncert.nic.in

This starting material, 4-chloro-2-methylaniline, is produced industrially by the chlorination of N-acetyl-o-toluidine, followed by the removal of the acetyl protecting group. wikipedia.org The diazotization of various substituted anilines, including halogenated derivatives like 4-chloroaniline (B138754), has been studied, demonstrating the broad applicability of this reaction. acs.org For instance, the diazotization of 4-chloroaniline has been used as a model reaction to optimize reaction conditions. acs.orgresearchgate.net

PrecursorReagentsProduct
4-Chloro-2-methylanilineSodium nitrite, Hydrochloric acidThis compound chloride
4-ChloroanilineSodium nitrite, Hydrochloric acid4-Chlorobenzenediazonium chloride
4-BromoanilineSodium nitrite, Hydrochloric acid4-Bromobenzenediazonium chloride
4-IodoanilineSodium nitrite, Hydrochloric acid4-Iodobenzenediazonium chloride

Optimization of Reaction Conditions: Temperature and pH Control

The stability and yield of the diazotization reaction are highly dependent on careful control of reaction parameters, most notably temperature and pH. numberanalytics.comnih.gov

Temperature: Low temperatures, typically between 0–5 °C, are crucial for the successful synthesis of aryldiazonium salts. wikipedia.orgpharmaguideline.com This is because diazonium salts, particularly in their chloride form, can be unstable and prone to decomposition at room temperature, which can lead to the formation of unwanted byproducts and potentially hazardous conditions. wikipedia.org Maintaining a low temperature slows down the decomposition rate of the diazonium salt, maximizing its yield. numberanalytics.com

pH: An acidic medium is essential for the diazotization reaction to proceed. numberanalytics.com The reaction requires a strong acid to generate the necessary nitrous acid from sodium nitrite and to prevent the coupling of the newly formed diazonium salt with the unreacted parent amine. The pH of the reaction mixture should generally be below 3. numberanalytics.com The choice and concentration of the acid can also influence the reaction's outcome. kkwagh.edu.in For instance, studies have been conducted to optimize the type and amount of acid used in the diazotization of anilines. researchgate.net

ParameterOptimal ConditionRationale
Temperature0–5 °CMinimizes decomposition of the unstable diazonium salt. wikipedia.orgnumberanalytics.com
pH< 3Ensures generation of nitrous acid and prevents side reactions. numberanalytics.com

Advanced and Scalable Synthetic Approaches

While classical batch methods are well-established, modern techniques offer advantages in terms of safety, scalability, and efficiency for the synthesis of aryldiazonium salts.

Continuous Flow Chemistry for Aryldiazonium Salt Preparation

Continuous flow chemistry has emerged as a powerful tool for the synthesis of aryldiazonium salts, addressing some of the safety concerns associated with their batch production. organic-chemistry.orgacs.org Flow reactors allow for precise control over reaction parameters such as temperature and mixing, and the small reaction volumes at any given time minimize the risks associated with potentially explosive intermediates. researchgate.net

In a typical flow process, streams of the aniline (B41778), acid, and nitrosating agent are continuously mixed in a reactor coil. arkat-usa.org The short residence time in the reactor is sufficient for the diazotization to occur, and the resulting diazonium salt solution can be immediately used in a subsequent reaction step, a key feature of in situ utilization. arkat-usa.org This approach has been successfully applied to the synthesis of a variety of aryldiazonium tetrafluoroborate (B81430) salts, achieving high yields and purity. arkat-usa.org The use of flow chemistry provides a safer and more scalable method for generating unstable aryldiazonium salts. acs.org

In Situ Generation and Utilization of Diazonium Salts

The in situ generation and immediate use of diazonium salts is a common and highly effective strategy in organic synthesis. organic-chemistry.orgresearchgate.net This approach avoids the isolation of the often unstable and potentially hazardous diazonium salt intermediate. researchgate.net The diazonium salt is generated in the reaction vessel and is immediately consumed in a subsequent transformation, such as a Sandmeyer reaction, Meerwein arylation, or azo coupling. organic-chemistry.orgorganic-chemistry.org

This methodology is not limited to aqueous systems. Diazonium cations can be generated in situ in organic solvents like acetonitrile (B52724) using reagents such as tert-butyl nitrite. researchgate.net This allows for reactions with substrates that may not be soluble in aqueous media. researchgate.net The in situ generation can also be achieved electrochemically, where the diazotization agent is formed at an electrode surface, leading to localized generation of the diazonium cation. nih.govacs.org The versatility of in situ generation makes it a valuable technique for a wide range of synthetic applications involving diazonium salts. organic-chemistry.org

Preparation of Specific Counterion Salts (e.g., Tetrafluoroborates, Hemizinc Chloride Salts)

The choice of counterion is crucial in the synthesis and subsequent application of this compound. While the chloride salt is the direct product of diazotization with hydrochloric acid, its inherent instability often necessitates conversion to more stable forms. Tetrafluoroborate and hemizinc chloride salts are favored for their enhanced stability, which allows for their isolation, storage, and handling. scbt.com

The synthesis of this compound tetrafluoroborate follows a well-established two-step procedure for preparing aryldiazonium tetrafluoroborates. This method enhances the stability of the diazonium compound, as the tetrafluoroborate anion (BF₄⁻) is a poor nucleophile, which suppresses decomposition and unwanted side reactions.

The first step is the standard diazotization of the precursor, 4-chloro-2-methylaniline. This reaction is typically carried out in an acidic medium at low temperatures (0–5 °C) to prevent the nascent diazonium salt from decomposing. An aqueous solution of sodium nitrite is added to a solution of the aniline in an acid like hydrochloric acid.

The second step involves a salt metathesis reaction. The aqueous solution of this compound chloride is treated with tetrafluoroboric acid (HBF₄) or a salt such as sodium tetrafluoroborate. This causes the precipitation of the more stable this compound tetrafluoroborate, which can then be isolated by filtration, washed, and dried. The increased stability of the tetrafluoroborate salt is a significant advantage for its use in subsequent synthetic applications, such as the Schiemann reaction to produce aryl fluorides.

General Reaction Scheme:

Step 1: Diazotization

Starting Material: 4-Chloro-2-methylaniline

Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl)

Conditions: 0–5 °C

Step 2: Salt Metathesis

Intermediate: this compound chloride

Reagent: Tetrafluoroboric acid (HBF₄)

Product: this compound tetrafluoroborate

For applications in dyeing and printing, diazonium salts are often stabilized by forming double salts with metal chlorides, most commonly zinc chloride. This compound is widely used in this form, where it is known as Fast Red TR salt. chemicalbook.comclinisciences.com The resulting hemizinc chloride salt is a complex with the general formula (C₇H₆ClN₂⁺)₂[ZnCl₄]²⁻ or often represented as C₇H₆Cl₂N₂ · 0.5 ZnCl₂. scbt.comsigmaaldrich.com This stabilization makes the compound suitable for commercial distribution and use as a chromogenic substrate, particularly for detecting alkaline phosphatase activity in histochemistry. clinisciences.compubcompare.ai

The preparation begins with the diazotization of 4-chloro-2-methylaniline with sodium nitrite in the presence of hydrochloric acid, under cooled conditions. After the diazotization is complete, a solution of zinc chloride (ZnCl₂) is added to the reaction mixture. This induces the precipitation of the less soluble and more stable diazonium salt-zinc chloride complex. The solid product is then collected by filtration, washed, and dried. The use of zinc chloride as a stabilizer is a common industrial practice to improve the shelf-life and handling safety of reactive diazonium salts. google.com

Interactive Data Table: Reagents for Specific Counterion Salts

RoleCompoundFormulaKey Function
Precursor 4-Chloro-2-methylanilineC₇H₈ClNStarting aromatic amine
Diazotizing Agent Sodium NitriteNaNO₂Source of the nitrosonium ion
Acid Medium Hydrochloric AcidHClReactant and catalyst for diazotization
Stabilizing Agent Tetrafluoroboric AcidHBF₄Forms the stable tetrafluoroborate salt
Stabilizing Agent Zinc ChlorideZnCl₂Forms the stable hemizinc chloride double salt

Reaction Pathways and Mechanistic Investigations of 4 Chloro 2 Methylbenzenediazonium

Fundamental Reaction Types of Aryldiazonium Salts

Aryldiazonium salts, including 4-chloro-2-methylbenzenediazonium, are versatile intermediates in organic synthesis, primarily due to the excellent leaving group ability of the diazonium group (N₂). Their reactions can be broadly categorized into three main types: nucleophilic substitution, electrophilic azo coupling, and thermal decomposition.

Nucleophilic Substitution Reactions

In these reactions, the diazonium group is replaced by a nucleophile. This transformation is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of functional groups onto the aromatic ring that are often difficult to install by other means. organic-chemistry.org The general mechanism involves the loss of nitrogen gas (N₂), a thermodynamically very stable molecule, which drives the reaction forward.

The reaction can proceed through different mechanistic pathways, including a radical mechanism, particularly in the presence of copper(I) salts (as seen in the Sandmeyer reaction), or via the formation of a highly reactive aryl cation. wikipedia.org The choice of nucleophile dictates the final product. For instance, treatment with halide ions yields aryl halides, while reaction with water produces phenols.

Electrophilic Azo Coupling Reactions

In contrast to nucleophilic substitution where the diazonium salt acts as a substrate, in electrophilic azo coupling reactions, the aryldiazonium cation (Ar-N₂⁺) functions as an electrophile. wikipedia.org This electrophile reacts with electron-rich aromatic compounds, known as coupling components, such as phenols and anilines, to form azo compounds (Ar-N=N-Ar'). wikipedia.orgnih.gov These products are characterized by the presence of an azo group (-N=N-) and are often intensely colored, finding widespread use as dyes and pigments. cuhk.edu.hklibretexts.org

The reaction is a typical electrophilic aromatic substitution. nih.gov The diazonium ion attacks the activated aromatic ring of the coupling component, usually at the para position to the activating group (e.g., -OH or -NH₂). wikipedia.org If the para position is blocked, coupling may occur at the ortho position. wikipedia.org The reactivity of the coupling component is pH-dependent; phenols are more reactive under alkaline conditions, while anilines are more effective in weakly acidic to neutral media. libretexts.org

Thermal Decomposition Pathways and Stability Studies

Aryldiazonium salts are generally unstable compounds, and their stability is highly dependent on the substituents on the aromatic ring, the counter-ion, and the conditions of storage and handling. whiterose.ac.uk Thermal decomposition can lead to a variety of products, often through uncontrolled or explosive reactions, which necessitates careful handling, especially in the solid state. nih.govwhiterose.ac.uk

The stability of diazonium salts is a critical factor in their synthetic utility. Salts with counter-ions like tetrafluoroborate (B81430) (BF₄⁻) or tosylate are often more stable and can sometimes be isolated. whiterose.ac.ukwikipedia.org Electron-withdrawing groups on the aromatic ring generally increase the stability of the diazonium salt, while electron-donating groups can decrease it. Studies on the thermal decomposition of various aryldiazonium salts have been conducted to understand their stability and reaction kinetics, providing valuable information for their safe handling and application in synthesis. acs.org

Named Reactions and Their Mechanisms

Sandmeyer Reactions for Halogenation and Cyanation

The Sandmeyer reaction is a synthetically important method for the substitution of an aromatic amino group via its corresponding diazonium salt. wikipedia.org This reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) as a reagent or catalyst to introduce a halide or a cyano group onto the aromatic ring. wikipedia.orgmasterorganicchemistry.com

The mechanism of the Sandmeyer reaction is believed to proceed through a radical pathway. wikipedia.org It is initiated by a single-electron transfer from the copper(I) salt to the diazonium ion, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the copper(II) species to yield the final aryl halide or aryl cyanide and regenerate the copper(I) catalyst. wikipedia.org

Table 1: Examples of Sandmeyer Reactions

Starting MaterialReagentProduct
This compound chlorideCuCl1,4-Dichloro-2-methylbenzene
This compound chlorideCuBr1-Bromo-4-chloro-2-methylbenzene
This compound chlorideCuCN4-Chloro-2-methylbenzonitrile

Balz-Schiemann Reaction for Fluorination

The Balz-Schiemann reaction is the most common method for introducing a fluorine atom into an aromatic ring. wikipedia.org It involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻), which is typically prepared by treating the corresponding diazonium salt with fluoroboric acid (HBF₄). wikipedia.orgdoubtnut.com

Unlike the Sandmeyer reaction, the Balz-Schiemann reaction does not typically require a metal catalyst. wikipedia.org The mechanism is thought to involve the formation of a highly unstable aryl cation after the loss of nitrogen gas. This cation then abstracts a fluoride (B91410) ion from the tetrafluoroborate anion (BF₄⁻) to form the aryl fluoride, with boron trifluoride (BF₃) and nitrogen gas as byproducts. wikipedia.org Recent studies have explored variations of this reaction, including the use of other fluoride sources and different reaction conditions to improve yields and safety. nih.govnih.gov

Table 2: Balz-Schiemann Reaction Example

Starting MaterialReagentIntermediateProduct
4-Chloro-2-methylaniline (B164923)1. NaNO₂, HCl 2. HBF₄This compound tetrafluoroborate4-Chloro-1-fluoro-2-methylbenzene

Gomberg-Bachmann Reaction for Biaryl Synthesis

The Gomberg-Bachmann reaction is a classic method for the formation of a C-C bond between two aryl groups, leading to the synthesis of unsymmetrical biaryls. The reaction utilizes an aryldiazonium salt, such as this compound, which is treated with an aromatic compound, typically in a two-phase system with a base. wikipedia.orglibretexts.org The key intermediate in this reaction is an aryl radical, which is generated from the diazonium salt. wikipedia.org

In the case of this compound, the reaction would proceed via the formation of the 4-chloro-2-methylphenyl radical. This radical can then attack another aromatic ring, leading to the formation of a biaryl product. For instance, the reaction of this compound with benzene (B151609) would be expected to yield 4-chloro-2-methylbiphenyl.

While the Gomberg-Bachmann reaction provides a straightforward route to biaryls, it is often plagued by low yields, typically below 40%. wikipedia.orglibretexts.org This is attributed to the numerous side reactions that diazonium salts can undergo. wikipedia.orglibretexts.org To address this limitation, several modifications have been developed. One such improvement involves the use of diazonium tetrafluoroborates in conjunction with a phase-transfer catalyst. wikipedia.orglibretexts.org Another approach utilizes 1-aryl-3,3-dialkyltriazenes as an alternative to the diazonium salt. wikipedia.orglibretexts.org

Recent advancements have also explored the use of visible light to promote the Gomberg-Bachmann reaction in a catalyst-free manner. nih.gov This method relies on the formation of an electron donor-acceptor complex between the aryldiazonium salt and a base like pyridine. nih.gov

An intramolecular version of this reaction, known as the Pschorr cyclization, can provide higher yields for the synthesis of fused ring systems. wikipedia.orglibretexts.org

Meerwein Arylation

The Meerwein arylation is another significant reaction of aryldiazonium salts, involving the addition of an aryl group to an electron-poor alkene. wikipedia.org This reaction, discovered by Hans Meerwein, results in the formation of an alkylated arene compound. wikipedia.org The reaction is typically catalyzed by a metal salt, such as a copper(II) salt. wikipedia.orgthermofisher.com

The mechanism of the Meerwein arylation is believed to involve the generation of an aryl radical from the diazonium salt, which then adds to the double bond of the alkene. wikipedia.org The presence of an electron-withdrawing group on the alkene is crucial for the reaction to proceed efficiently. wikipedia.orgorganicreactions.org

For this compound, a Meerwein arylation with an activated alkene like acrylic acid would lead to the formation of a 3-(4-chloro-2-methylphenyl)propanoic acid derivative. The initial product of the radical addition is an alkyl radical, which is then typically trapped by a halide from the copper salt or the diazonium salt counterion. wikipedia.org A subsequent elimination of HX (e.g., HCl) can lead to the formation of an arylated vinyl compound. wikipedia.org

The scope of the Meerwein arylation is broad, and it has been employed in the synthesis of various complex molecules. thermofisher.com For example, it has been used in the preparation of peptide mimetic aldehyde inhibitors and in the synthesis of N(5)-ergolines. thermofisher.com Palladium-catalyzed versions of the Meerwein arylation have also been developed as an alternative to the traditional copper-mediated process.

Mechanistic Insights into Diazonium Chemistry

The reactivity of aryldiazonium salts like this compound is governed by a delicate balance of competing reaction pathways. Understanding these mechanisms is crucial for controlling the outcome of the reactions and for designing new synthetic methodologies.

Homolytic versus Heterolytic Cleavage Pathways

The initial step in many reactions of aryldiazonium salts is the cleavage of the C-N bond. This cleavage can occur through two primary pathways: homolytic and heterolytic cleavage. youtube.com

Homolytic cleavage involves the symmetrical breaking of the C-N bond, where one electron goes to the aryl group and the other to the dinitrogen molecule. This process generates an aryl radical and a nitrogen molecule. youtube.com This pathway is characteristic of reactions like the Gomberg-Bachmann reaction and the Meerwein arylation.

Heterolytic cleavage involves the unsymmetrical breaking of the C-N bond, where both electrons from the bond are transferred to the dinitrogen molecule. This results in the formation of an aryl cation and a molecule of nitrogen gas. This pathway is favored in reactions where a strong nucleophile is present to trap the aryl cation.

The balance between these two pathways is influenced by several factors, including the nature of the substituents on the aromatic ring, the solvent, and the presence of catalysts or reducing agents. For this compound, the presence of the electron-donating methyl group and the electron-withdrawing chloro group can influence the stability of the resulting radical or cation, thereby affecting the preferred cleavage pathway.

Role of Aryl Radical Intermediates

As mentioned previously, aryl radicals are key intermediates in many reactions of diazonium salts. The 4-chloro-2-methylphenyl radical, generated from this compound, is a highly reactive species that can participate in a variety of transformations.

The synthetic utility of aryl radicals has been well-established, and they are versatile intermediates for forming C-C bonds and other functional group interconversions. nih.gov The generation of aryl radicals from diazonium salts is a classic method, but modern techniques, including photoredox catalysis and the use of electron donor-acceptor complexes, have expanded the scope and efficiency of these reactions. nih.gov

In the context of the Gomberg-Bachmann reaction, the 4-chloro-2-methylphenyl radical attacks another aromatic ring to form a biaryl. wikipedia.orglibretexts.org In the Meerwein arylation, this radical adds to an activated alkene. wikipedia.org The subsequent steps of these reactions are determined by the nature of the reaction conditions and the other species present in the reaction mixture.

Influence of Electrolytes and Solvent Effects on Reaction Kinetics

The kinetics and outcome of diazonium salt reactions can be significantly influenced by the reaction medium. The choice of solvent and the presence of electrolytes can affect the stability of the diazonium salt, the rate of its decomposition, and the selectivity of the reaction pathway.

For instance, in aqueous solutions, the decomposition of aryldiazonium salts can be accelerated by the presence of certain electrolytes. The nature of the anion associated with the diazonium salt can also play a crucial role. For example, using diazonium tetrafluoroborates can sometimes lead to cleaner reactions and higher yields compared to the corresponding chlorides.

The solvent can also influence the competition between homolytic and heterolytic cleavage. Polar solvents can stabilize the charged intermediates formed during heterolytic cleavage, while nonpolar solvents may favor homolytic cleavage. The viscosity of the solvent can also affect the rate of diffusion of the reactive intermediates, which can in turn influence the product distribution.

Theoretical and Computational Studies of Reaction Mechanisms

Modern computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms. Theoretical studies, such as those employing density functional theory (DFT), can be used to model the structures of reactants, intermediates, and transition states, as well as to calculate the energetics of different reaction pathways.

For aryldiazonium salt reactions, computational studies can help to elucidate the factors that control the competition between homolytic and heterolytic cleavage. They can also provide insights into the nature of the aryl radical and aryl cation intermediates and their subsequent reactions.

By modeling the reaction of this compound under various conditions, researchers can gain a deeper understanding of its reactivity. These theoretical insights can guide the development of new and improved synthetic methods based on this versatile intermediate. For example, computational studies can help to predict the regioselectivity of the Gomberg-Bachmann reaction or the stereoselectivity of the Meerwein arylation.

Synthetic Applications of 4 Chloro 2 Methylbenzenediazonium in Organic Synthesis

Synthesis of Substituted Aromatic Compounds

The displacement of the diazonium group is a cornerstone of synthetic aromatic chemistry, allowing for the introduction of a variety of functional groups onto the benzene (B151609) ring.

The conversion of aryl diazonium salts into aryl halides is a fundamental transformation. Specific reagents are required for the introduction of each halogen.

Aryl Chlorides and Bromides (Sandmeyer Reaction) : The Sandmeyer reaction is a classic method for introducing chlorine or bromine onto an aromatic ring by treating the diazonium salt with a copper(I) halide (CuCl or CuBr). wikipedia.orggeeksforgeeks.orgbyjus.commasterorganicchemistry.com This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orggeeksforgeeks.org For 4-chloro-2-methylbenzenediazonium, this reaction would yield 1,4-dichloro-2-methylbenzene or 1-bromo-4-chloro-2-methylbenzene, respectively.

Aryl Iodides : The synthesis of aryl iodides from diazonium salts is typically achieved by treatment with an aqueous solution of potassium iodide (KI). libretexts.org Unlike the Sandmeyer reaction for chlorides and bromides, a copper catalyst is not necessary for iodination. libretexts.org The reaction between this compound and potassium iodide produces 4-chloro-1-iodo-2-methylbenzene.

Aryl Fluorides (Balz-Schiemann Reaction) : The introduction of a fluorine atom is accomplished via the Balz-Schiemann reaction. wikipedia.orgck12.orgjk-sci.com In this process, the diazonium salt is first precipitated as its tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) salt. wikipedia.orgjk-sci.comorganic-chemistry.org Gentle heating of this isolated salt causes it to decompose, yielding the aryl fluoride (B91410), nitrogen gas, and boron trifluoride. ck12.orgjk-sci.comnih.gov Applying this to this compound results in the formation of 4-chloro-1-fluoro-2-methylbenzene.

Table 1: Synthesis of Halogenated Aromatics

Target Compound Reagent(s) Reaction Name
1,4-Dichloro-2-methylbenzene Copper(I) chloride (CuCl) Sandmeyer Reaction
1-Bromo-4-chloro-2-methylbenzene Copper(I) bromide (CuBr) Sandmeyer Reaction
4-Chloro-1-iodo-2-methylbenzene Potassium iodide (KI) -

The Sandmeyer reaction can also be utilized to introduce a cyano group (-CN) onto the aromatic ring, forming a benzonitrile. wikipedia.orgbyjus.com This is achieved by treating the this compound salt with copper(I) cyanide (CuCN). wikipedia.org The resulting product, 4-chloro-2-methylbenzonitrile, is a valuable intermediate itself, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. Aromatic nitriles are important structural motifs in pharmaceuticals and agrochemicals. researchgate.netresearchgate.netnih.gov

Table 2: Synthesis of Aromatic Nitriles

Starting Material Reagent Product Reaction Name

Phenols can be synthesized from aryl diazonium salts by heating them in an aqueous acidic solution. uobaghdad.edu.iquobaghdad.edu.iqyoutube.com The diazonium group is replaced by a hydroxyl (-OH) group from the water. To synthesize 4-chloro-2-methylphenol, an aqueous solution of this compound salt is warmed, typically to around 50°C. uobaghdad.edu.iq This reaction provides a reliable method for producing phenols with specific substitution patterns that might not be achievable through other synthetic routes. oregonstate.edu

Table 3: Synthesis of Aromatic Hydroxyl Derivatives

Starting Material Reagent(s) Product

The synthesis of aryl ethers from diazonium salts can be accomplished by decomposing the diazonium salt in an alcohol. uni.edu This reaction is particularly effective for preparing alkyl aryl ethers. For instance, heating this compound tetrafluoroborate in methanol (B129727) or ethanol (B145695) would yield 4-chloro-2-methylanisole (B1360048) (the methyl ether) or 4-chloro-2-methylphenetole (the ethyl ether), respectively. The reaction proceeds by nucleophilic attack of the alcohol on the aryl cation intermediate that forms upon loss of N₂. uni.edu

Table 4: Synthesis of Alkyl and Aryl Ethers

Starting Material Reagent(s) Product Example
This compound Methanol (CH₃OH), Heat 4-Chloro-2-methylanisole

Formation of Azo Compounds and Their Applications

One of the most significant reactions of diazonium salts is their use as electrophiles in electrophilic aromatic substitution reactions with electron-rich aromatic compounds, such as phenols and anilines. This process is known as azo coupling. nih.gov

Azo coupling reactions produce azo compounds, which feature the characteristic -N=N- functional group. cuhk.edu.hk These compounds are often highly colored and form the basis of a large class of industrial dyes and pigments. cuhk.edu.hkunb.ca The reaction is typically carried out at low temperatures (0–5 °C) to prevent the decomposition of the diazonium salt. nih.govplantarchives.org

The this compound ion acts as the electrophile (the diazo component) and attacks an electron-rich "coupling component." google.com For example, coupling with N,N-dimethylaniline would result in an azo dye. The specific color and properties of the resulting dye are determined by the molecular structure of both the diazonium salt and the coupling partner. cuhk.edu.hk

Table 5: Azo Coupling Reaction Example

Diazo Component Coupling Component Reaction Type Product Class

Role in the Creation of Chromogenic Reagents for Detection Systems

This compound salt is extensively used as a key component in chromogenic detection systems, particularly in the fields of histochemistry and clinical diagnostics. Its primary role is to act as a coupling agent that forms a brightly colored, insoluble azo dye at the site of specific enzyme activity, thereby enabling visual detection.

This application is most prominent in enzyme-linked immunosorbent assays (ELISA), immunohistochemistry (IHC), and in situ hybridization techniques. The diazonium salt, marketed as Fast Red TR, is a crucial substrate for detecting the activity of enzymes like alkaline phosphatase (AP) and acid phosphatase (ACP). alkalisci.combiocompare.comsigmaaldrich.com The general mechanism involves the enzymatic hydrolysis of a substrate, typically a naphthol phosphate (B84403) derivative such as Naphthol AS-MX Phosphate. The enzyme cleaves the phosphate group, liberating a free naphthol derivative. biomeda.comresearchgate.net This liberated naphthol then immediately undergoes an azo coupling reaction with the this compound salt present in the solution.

The resulting product is a vibrant, water-insoluble red precipitate that deposits directly at the location of the enzyme. biocompare.combiomeda.com This localized color formation allows for the precise visualization of target proteins, genes, or transcripts within tissue sections or on blotting membranes. thermofisher.com The intensity of the red color is proportional to the amount of enzyme present, enabling semi-quantitative analysis.

The key reaction in this detection system is outlined below:

Enzymatic Cleavage: Alkaline Phosphatase dephosphorylates Naphthol AS-MX Phosphate.

Azo Coupling: The resulting naphthol derivative couples with this compound to form an insoluble red azo dye. researchgate.netsigmaaldrich.com

ComponentFunctionResult
Alkaline Phosphatase (AP)Target enzyme for detection-
Naphthol AS-MX PhosphateSubstrate for APLiberates Naphthol AS-MX upon cleavage
This compound SaltChromogenic coupling agentReacts with Naphthol AS-MX
Final Product Insoluble Azo Dye Bright red precipitate

This chromogenic system is valued for its sensitivity and the sharp, unambiguous localization of the signal. thermofisher.com However, it is important to note that the resulting red precipitate is soluble in organic solvents, requiring the use of aqueous mounting media for slide preparation in microscopy. biomeda.comsigmaaldrich.com

Synthesis of Complex Heterocyclic Systems and Derivatives

Aryl diazonium salts are fundamental precursors for the synthesis of a multitude of nitrogen-containing heterocyclic compounds. This compound, with its reactive diazonium group, is a suitable candidate for such transformations, primarily through reactions involving coupling with active methylene (B1212753) compounds followed by cyclization.

Thiazole (B1198619) Derivatives

The synthesis of thiazole rings can be approached through various methods, one of which involves precursors derived from diazonium salts. While direct synthesis of thiazoles using this compound is not extensively documented, a plausible and established pathway is the Japp-Klingemann reaction. wikipedia.org This reaction typically involves the coupling of an aryl diazonium salt with a β-keto-ester or a related active methylene compound to form a hydrazone intermediate. alkalisci.comorganicreactions.org

For thiazole synthesis, a β-ketothioamide or a similar sulfur-containing active methylene compound would be required. The general steps would be:

Coupling: Reaction of this compound with a β-ketothioamide. This would likely proceed via the Japp-Klingemann mechanism, where the diazonium group couples with the active methylene carbon, followed by the cleavage of the acetyl group to yield an arylhydrazone.

Cyclization: The resulting hydrazone, containing a thioamide moiety, would then undergo intramolecular cyclization (a variation of the Hantzsch thiazole synthesis) to form the 2-aminothiazole (B372263) ring system.

Although this represents a viable synthetic strategy, specific examples employing this compound for the direct synthesis of thiazole derivatives are not prominently featured in surveyed literature. Research on thiazole synthesis often focuses on the reaction of α-haloketones with thiourea (B124793) or thioamides. biocompare.com

Schiff Base Derivatives

This compound can be used to synthesize complex azo-Schiff base derivatives. These compounds, which incorporate both an azo group (-N=N-) and an azomethine group (-CH=N-), are of interest as dyes and ligands for metal complexes. ugm.ac.idchemmethod.comchemmethod.com The synthesis does not typically involve the formation of the Schiff base from the diazonium salt itself. Instead, the diazonium salt is coupled to a pre-synthesized Schiff base that contains an electron-rich aromatic ring (like a phenol (B47542) or aniline (B41778) derivative) amenable to electrophilic substitution.

A representative synthetic scheme involves:

Schiff Base Formation: Condensation of an aromatic aldehyde (e.g., salicylaldehyde) with an aromatic amine (e.g., 3-aminophenol) to form a phenolic Schiff base.

Azo Coupling: The this compound salt is then added to an alkaline solution of the Schiff base. The diazonium cation acts as an electrophile and attacks the activated aromatic ring of the Schiff base (typically ortho or para to the hydroxyl or amino group) to form the stable azo linkage.

This method allows for the modular synthesis of complex chromophores where the properties of the final molecule can be tuned by varying the components of both the diazonium salt and the Schiff base. ugm.ac.id

Other Advanced Organic Scaffolds

The reactivity of this compound with compounds containing active methylene groups is a powerful tool for constructing various heterocyclic scaffolds, notably pyridazinones. scispace.com Pyridazinones are six-membered heterocyclic rings with two adjacent nitrogen atoms and are known for their diverse biological activities. nih.gov

The synthesis of substituted pyridazinones can be achieved by coupling aryl diazonium salts with active methylene compounds like diethyl 2-cyano-3-methylglutaconate in the presence of a base such as sodium acetate (B1210297). ajol.info The reaction proceeds through an initial azo coupling, followed by an intramolecular cyclization with the elimination of ethanol to furnish the pyridazinone ring system. ajol.info

General Reaction Scheme for Pyridazinone Synthesis:

Reactants: this compound salt + Active Methylene Compound (e.g., a glutaconate derivative).

Conditions: Basic medium (e.g., sodium acetate in ethanol).

Mechanism: Initial azo coupling followed by intramolecular cyclization. ajol.inforesearchgate.net

This synthetic route provides an efficient pathway to highly functionalized pyridazine (B1198779) derivatives, which are valuable intermediates for further chemical elaboration. scispace.com

Regioselective and Stereoselective Syntheses Utilizing Diazonium Intermediates

The use of aryl diazonium salts in carbon-carbon bond-forming reactions, such as the Meerwein arylation, allows for the addition of an aryl group across a double or triple bond. The regioselectivity of this reaction—the control over which carbon atom of the unsaturated bond forms a bond with the aryl group and which forms a bond with the other substituent—is a key consideration.

The Meerwein arylation involves the generation of an aryl radical from the diazonium salt, typically catalyzed by a metal salt like copper(II) chloride. wikipedia.org This radical then adds to an electron-deficient alkene. The regiochemical outcome is governed by the stability of the resulting radical intermediate. For instance, in the reaction with styrenes, the (4-chloro-2-methylphenyl) radical would preferentially add to the less substituted carbon of the double bond, generating a more stable benzylic radical. nih.gov

Regioselectivity in Meerwein Arylation of Styrene:

Alkene: Styrene (phenylethene)

Aryl Radical: 4-chloro-2-methylphenyl radical (from this compound salt)

Intermediate: The addition occurs to yield the more stable benzylic radical intermediate.

Product: The final product is formed after capture of the radical by a halide and subsequent elimination, or other termination steps. wikipedia.orgbris.ac.uk

The substituents on the aryl diazonium salt, such as the chloro and methyl groups in this compound, can influence the reactivity of the aryl radical but the primary determinant of regioselectivity is the structure of the alkene partner. nih.gov While the Meerwein arylation is a powerful tool, achieving high stereoselectivity (control over the 3D arrangement of atoms) is often challenging due to the radical nature of the intermediates. Modern variations using photoredox catalysis have shown promise in improving the control and scope of these reactions under milder conditions. bris.ac.ukuni-regensburg.de

Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For derivatives of 4-Chloro-2-methylbenzenediazonium, NMR provides unambiguous evidence of their molecular framework. Chemical suppliers often provide solvents specifically for NMR studies, highlighting the technique's importance in modern research. srlchem.comanalitikkimya.com.trscribd.comg2labor.comsrlchem.comsrlchem.comsrlchem.comscribd.com

The analysis of derivatives formed from this compound relies significantly on ¹H and ¹³C NMR spectroscopy. In educational and research settings, this compound, often in the form of its salt like Fast-Red TR, is used to react with other molecules, such as naphthoxide derivatives, to form diazo dyes. datapdf.com The resulting products are then analyzed using NMR to confirm their structure. datapdf.com For instance, in a study involving the reaction of naphthyl acetates with this compound chloride, ¹H NMR was a key tool used to characterize the synthesized naphthyl acetate (B1210297) precursors. datapdf.com While specific spectral data for the final diazo dye products are not detailed in the provided literature, the methodology underscores the fundamental role of NMR in confirming the structure of such derivatives. datapdf.compatentbuddy.comgoogle.com

While direct applications of advanced NMR techniques like ¹¹B NMR, ¹⁵N NMR, or 1D NOESY specifically for this compound were not found in the surveyed literature, their potential utility is clear. ¹⁵N NMR spectroscopy would be particularly powerful for directly investigating the nitrogen-rich diazonium group (-N₂⁺), providing insights into the electronic environment and bonding within this critical functional group. Techniques like 1D NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to elucidate the spatial proximity of atoms within complex derivatives, aiding in conformational analysis. The use of these advanced methods is often noted in general chemical research contexts. researchgate.netresearchgate.netarchive.orgsemmelweis.hu

Mass Spectrometry for Molecular Identification and Mechanistic Insights

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for precise molecular weight determination and fragmentation analysis, which in turn aids in structural elucidation and mechanistic studies.

Specific data from High-Resolution Mass Spectrometry (HRMS) for this compound is not extensively detailed in the reviewed sources. However, HRMS is a standard method for obtaining highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. This capability would be essential for confirming the identity of novel derivatives or for analyzing products from reactions where the compound is used as a starting material.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) has been effectively used to analyze the products of enzymatic reactions involving derivatives of this compound. In one application, a reagent combining this compound with 3-hydroxy-2-naphthoic acid 2,4-dimethylanilide phosphate (B84403) is used for the detection of enzyme activity. google.com When this reagent is acted upon by an enzyme such as alkaline phosphatase (AP), it forms an insoluble product. google.com ToF-SIMS is then employed to analyze the resulting surface, providing highly sensitive and specific detection of the enzymatic product. google.com This method is particularly valuable for developing high-sensitivity detection strategies for biological molecules, including antigens and miRNA. google.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to probe the functional groups and electronic transitions within a molecule, respectively.

IR spectroscopy is valuable for identifying characteristic functional groups. Its application has been noted in patent literature concerning methods that may involve this compound. google.com Furthermore, Fourier Transform Infrared (FTIR) spectroscopy has been used to characterize the organic components in materials like bone xenografts, where reagents containing the diazonium salt are used in histological staining procedures to detect enzyme activity. nih.gov

UV-Vis spectroscopy is particularly useful for monitoring reactions that produce a colored product. A study on the nucleophilicity of naphthoxide derivatives used this compound chloride (Fast-Red TR dye) as a reagent. datapdf.com The reaction progress was monitored by the formation of an orange-red diazo dye, with the rate of color development being quantified using a UV-Vis spectrophotometer. datapdf.com This allowed for a comparative analysis of the reactivity of different substituted naphthols. The visual and spectroscopic results served as an effective model for studying reaction kinetics. datapdf.com

Table 1: Qualitative Reactivity of Naphthoxide Derivatives with this compound Chloride

This table summarizes the observed reaction rates based on the formation of a diazo dye, as monitored by UV-Vis spectroscopy.

Substrate Reactivity Comparison Time to Completion
Naphthyl acetate (1a) Fast ~15 minutes
6-Bromo-2-naphthyl acetate (1b) Slower than 1a Slower than 1a
1,6-Dibromo-2-naphthyl acetate (1c) Significantly slower than 1a and 1b ~2 hours

Source: The Journal of Chemical Education datapdf.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, allows for the identification of specific functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the most prominent vibrational modes are associated with the diazonium group (-N≡N⁺), the carbon-chlorine bond (C-Cl), and the methyl group (-CH₃), as well as the vibrations of the benzene (B151609) ring itself.

The diazonium group stretching vibration (ν(N≡N)) is one of the most characteristic and intense absorptions in the IR spectrum of diazonium salts, typically appearing in the region of 2200-2300 cm⁻¹. This strong absorption is a reliable indicator of the presence of the diazonium moiety. The position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

The C-Cl stretching vibration (ν(C-Cl)) for chloroarenes generally appears in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. The exact frequency can vary depending on the substitution pattern of the benzene ring. The methyl group gives rise to characteristic symmetric and asymmetric stretching and bending vibrations.

While specific, comprehensive vibrational spectroscopic data for this compound is not extensively reported in publicly available literature, the expected vibrational frequencies can be inferred from data on structurally similar compounds.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Diazonium (-N≡N⁺)Stretching2200 - 2300Strong
Aromatic C-HStretching3100 - 3000Medium to Weak
Methyl (-CH₃)Asymmetric Stretching~2960Medium
Methyl (-CH₃)Symmetric Stretching~2870Medium
Aromatic C=CRing Stretching1600 - 1450Medium to Strong
Methyl (-CH₃)Asymmetric Bending~1460Medium
Methyl (-CH₃)Symmetric Bending~1380Medium
Aromatic C-HOut-of-plane Bending900 - 675Strong
Carbon-Chlorine (C-Cl)Stretching800 - 600Medium to Strong

Note: The exact frequencies can vary based on the physical state of the sample (solid or solution) and the solvent used.

Electronic Spectroscopy for Kinetic and Stability Studies

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable technique for studying the electronic transitions within a molecule and for monitoring changes in concentration over time, making it ideal for kinetic and stability studies of diazonium salts. The UV-Vis spectrum of an aromatic diazonium salt typically exhibits strong absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions involving the diazonium group.

The stability of this compound can be readily assessed by monitoring the decay of its characteristic UV-Vis absorption band over time under specific conditions (e.g., temperature, pH, solvent). The rate of decomposition, which often follows first-order kinetics, can be determined from the change in absorbance. This information is critical for understanding the shelf-life and handling requirements of this reactive intermediate.

Furthermore, UV-Vis spectroscopy can be employed to study the kinetics of its coupling reactions. By monitoring the disappearance of the absorption band of the diazonium salt and the appearance of the absorption band of the resulting azo dye product, the reaction rate and mechanism can be elucidated.

Interactive Data Table: Expected Electronic Spectroscopy Data for this compound

Transition TypeExpected Wavelength Range (nm)Molar Absorptivity (ε)Application
π → π* (Aromatic)250 - 300HighStructural Characterization
n → π* (Diazonium)300 - 400ModerateStability and Kinetic Studies

Note: The specific λmax and ε values are dependent on the solvent used.

X-ray Diffraction for Solid-State Structure Determination

Such a study would definitively confirm the planarity of the benzene ring and the geometry of the diazonium group. The bond length of the C-N and N≡N bonds would provide insight into the electronic structure and degree of delocalization. The orientation of the chloro and methyl substituents relative to the diazonium group would also be precisely determined.

Currently, a published crystal structure for this compound is not available in open-access crystallographic databases. The inherent instability of many diazonium salts can make the growth of high-quality single crystals suitable for X-ray diffraction challenging. Often, they are stabilized with a suitable counter-ion, such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), to facilitate crystallization. A structural analysis would provide invaluable data for theoretical calculations and for a deeper understanding of its reactivity.

Interfacial Chemistry and Material Science Applications

Grafting and Surface Modification using Diazonium Chemistry

The fundamental reactivity of diazonium salts involves the generation of a highly reactive aryl radical upon reduction, which can then form a stable covalent bond with a variety of substrates. researchgate.net This process, known as diazonium chemistry, is a powerful tool for surface functionalization. The reaction can be initiated electrochemically, where a surface is used as a cathode to reduce the diazonium cation, or chemically. researchgate.netresearchgate.net This method is advantageous due to its simplicity, the stability of the resulting bond, and its applicability to a wide array of materials including carbons, metals, and metal oxides. nih.govmdpi.com

The covalent modification of carbon surfaces using diazonium salts is a well-established technique for altering the properties of materials like glassy carbon, carbon nanotubes, and screen-printed electrodes. nih.gov The electrochemical reduction of a diazonium salt, such as 4-chloro-2-methylbenzenediazonium, at the carbon surface generates a 4-chloro-2-methylphenyl radical. researchgate.net This radical readily attacks the carbon surface, forming a robust, covalently attached organic layer. researchgate.netnih.gov

This surface modification can be used to:

Introduce specific functionalities: The attached aryl group can carry other functional groups (e.g., -NO2, -NH2, -COOH) to tailor the surface's chemical properties. nih.govnih.gov

Enhance stability: The resulting carbon-carbon bonds are very stable, providing a durable modification. mdpi.com

Control interfacial properties: The grafted layer can alter the hydrophobicity, reactivity, and electronic properties of the carbon material.

Fabricate sensors: Modified electrodes are central to the development of electrochemical biosensors, where the surface is functionalized to immobilize biorecognition elements like enzymes or DNA. nih.govmdpi.com

Research has demonstrated that the extent of functionalization can be controlled, with one study on single-walled carbon nanotubes (SWCNTs) showing a maximum surface concentration of one aryl group per 100 carbon atoms. mdpi.com

Diazonium chemistry extends to the surface modification of inorganic nanoparticles, including metal oxides like titanium dioxide (TiO₂), cerium dioxide (CeO₂), and iron(III) oxide (Fe₂O₃). mdpi.comresearchgate.net Grafting organic layers onto these nanoparticles can prevent their aggregation, improve their dispersion in various solvents or polymer matrices, and impart new functionalities. researchgate.net

The process involves the reduction of the diazonium salt at the nanoparticle surface, leading to the covalent attachment of the aryl group. For instance, studies have shown the successful grafting of polymers onto TiO₂ nanoparticles using a diazonium-initiated polymerization process. researchgate.net This one-step reaction can be carried out in water at room temperature, making it a versatile and accessible method. researchgate.net

Modification of these nanoparticles is critical for their application in various fields:

TiO₂: Used in photocatalysis, solar cells, and as a component in biomedical implants where surface properties influence biocompatibility. researchgate.netmdpi.com

CeO₂: Employed in catalysis and as an abrasive. Surface modification can influence its catalytic activity and redox properties. rsc.orgnih.gov

Fe₂O₃: Used in catalysis, pigments, and magnetic storage media. Functionalization can alter its catalytic performance and surface chemistry. rsc.orgmdpi.com

The ability to tailor the surface of these nanoparticles with compounds like this compound opens up possibilities for creating advanced hybrid materials with enhanced properties.

Role in Biosensing and Bioimaging Reagents

In the realm of biological assays and diagnostics, this compound is widely known by its common name, Fast Red TR salt. ontosight.aipubcompare.ai It serves as a crucial chromogenic reagent, enabling the visualization of specific enzymatic activities and the localization of antigens within tissues. ontosight.aibiocompare.com

Fast Red TR is a key component in enzymatic assays that produce a colored or fluorescent signal. The underlying principle is a coupling reaction. researchgate.net Typically, an enzyme of interest, such as alkaline phosphatase (AP) or acid phosphatase (AcP), acts on a specific substrate, often a naphthol derivative like Naphthol AS-MX phosphate (B84403). researchgate.netsigmaaldrich.com The enzyme cleaves the phosphate group, releasing a naphthol compound. researchgate.net

This liberated naphthol is then free to react with the diazonium salt, Fast Red TR. researchgate.net The coupling reaction forms a highly colored, insoluble azo dye at the site of enzyme activity. ontosight.airesearchgate.net The intensity of the resulting red precipitate is proportional to the amount of enzyme present, allowing for qualitative and semi-quantitative analysis. pubcompare.ai This method is fundamental to various biological detection systems. nih.gov

Table 1: Application of this compound (Fast Red TR) in Enzyme Assays

Enzyme DetectedSubstrate ExampleReaction ProductApplication Area
Alkaline Phosphatase (AP)Naphthol AS-MX PhosphateInsoluble Red Azo DyeImmunohistochemistry, Western Blotting
Acid Phosphatase (AcP)Naphthol AS-TR PhosphateInsoluble Red Azo DyeHistochemistry (e.g., TRAP stain)

This reaction is not only colorimetric but the resulting azo dye can also be fluorescent, enabling visualization with fluorescence microscopy. researchgate.net

The chromogenic reaction described above is extensively used in immunohistochemistry (IHC) and in situ hybridization (ISH). ontosight.aithermofisher.com These powerful techniques are used to visualize the location of specific proteins (antigens) or nucleic acid sequences within the context of tissue architecture.

In a typical IHC workflow:

A primary antibody binds specifically to the target antigen in a tissue section.

A secondary antibody, which is conjugated (linked) to an enzyme like alkaline phosphatase, binds to the primary antibody.

The tissue is then incubated with a solution containing a naphthol substrate and Fast Red TR salt. sigmaaldrich.comthermofisher.com

The enzyme converts the substrate, and the subsequent coupling with Fast Red TR produces a bright red precipitate precisely at the location of the target antigen. biocompare.comsigmaaldrich.com

This allows researchers and pathologists to identify specific cell types or to see the distribution of a protein within a tissue, which is invaluable for both research and disease diagnosis. ontosight.ai The resulting red stain is stable and provides a clear, unambiguous signal. thermofisher.com However, it is important to note that the red reaction product is soluble in alcohol, so slides must be mounted with an aqueous mounting medium. sigmaaldrich.com

Future Directions and Emerging Research Avenues in 4 Chloro 2 Methylbenzenediazonium Chemistry

Development of Novel Catalytic Systems for Diazonium Transformations

The transformation of the diazonium group in compounds like 4-Chloro-2-methylbenzenediazonium is a cornerstone of aromatic chemistry. While classic reactions like the Sandmeyer and Gomberg-Bachmann reactions are well-established, modern research is focused on developing more sophisticated catalytic systems to enhance selectivity, expand substrate scope, and enable new types of transformations under milder conditions.

One of the most promising areas is the use of photocatalysis . Visible-light-mediated reactions offer a powerful method for generating aryl radicals from diazonium salts under exceptionally mild conditions. nih.gov This approach avoids the use of stoichiometric metal reagents and harsh conditions associated with traditional methods. For instance, photocatalytic methods have been developed for the conversion of aryl diazonium salts into valuable sulfonyl fluorides, which are important motifs in chemical biology and drug discovery. nih.gov The application of this methodology to this compound tetrafluoroborate (B81430) would provide a direct and efficient route to 4-chloro-2-methylbenzenesulfonyl fluoride (B91410).

Transition metal catalysis , particularly with palladium, continues to evolve. Palladium-catalyzed cross-coupling reactions using aryl diazonium salts as electrophilic partners are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. acs.org Research is focused on developing catalysts that are more active, stable, and tolerant of a wider range of functional groups. These advancements allow for the coupling of the 4-chloro-2-methylphenyl group with various partners, including boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig coupling), providing access to complex molecular architectures. acs.orgorganic-chemistry.org

Furthermore, the concept of designing heterogeneous catalysts through the grafting of diazonium salts onto surfaces is gaining traction. nih.govresearchgate.netmdpi.com This involves immobilizing catalytically active species onto a support material using a layer derived from a diazonium salt. This approach can lead to reusable catalysts with enhanced stability and activity. nih.govresearchgate.net

Catalyst SystemTransformation TypeKey Advantages
Visible-Light Photocatalysis Radical-mediated reactions (e.g., sulfonylfluorination)Extremely mild conditions, high functional group tolerance, avoids stoichiometric metal waste. nih.gov
Palladium Cross-Coupling C-C and C-X bond formation (e.g., Suzuki, Heck)High versatility, well-established reactivity, access to complex biaryls and other structures. acs.orgorganic-chemistry.org
Copper-Catalyzed Reactions Sandmeyer-type reactions, hydroxylationCost-effective metal, useful for installing halides and other functional groups. wikipedia.org
Immobilized/Grafted Catalysts VariousEnhanced stability, reusability, simplified product purification. nih.govmdpi.com

Green Chemistry Approaches in Diazotization and Subsequent Reactions

The traditional diazotization process, which uses nitrous acid generated from sodium nitrite (B80452) and a strong mineral acid, poses environmental and safety concerns due to the use of corrosive acids and the potential for unstable intermediates. researchgate.netscirp.org Consequently, a major research thrust is the development of greener alternatives for the synthesis and reaction of this compound.

One innovative approach involves the use of Deep Eutectic Solvents (DES) . A system based on choline (B1196258) chloride and tartaric acid has been shown to enable one-pot diazotization and coupling reactions at room temperature. rsc.org The DES not only acts as the solvent but also stabilizes the diazonium salt intermediate, even allowing for its isolation and storage for extended periods (over 192 hours) at room temperature. rsc.org This method significantly reduces the need for volatile organic solvents and corrosive acids.

Other green strategies include:

Solid-supported reagents : Using polymer-supported nitrite or acids like cellulose (B213188) sulfuric acid can simplify the reaction workup and minimize acidic waste. scirp.orgsemanticscholar.org

Alternative diazotizing agents : Methyl nitrite has been used as a clean and efficient agent for preparing aryl diazonium ions, avoiding the production of nitrous acid and the associated formation of decomposition byproducts. scirp.org

Aqueous, acid-free conditions : Methods for performing diazotization-iodination reactions in water without strong acids are being developed, representing a significant step towards more environmentally benign processes. semanticscholar.org

Clay catalysts : Eco-friendly and reusable clay catalysts have been shown to exhibit bifunctional properties, facilitating both diazotization and subsequent coupling reactions while avoiding the use of acids and toxic solvents. researchgate.net

Green Chemistry ApproachKey FeaturesEnvironmental Benefit
Deep Eutectic Solvents (DES) Room temperature reaction, stabilization of diazonium salt. rsc.orgReduces volatile organic compounds (VOCs) and corrosive acid use.
Methyl Nitrite Agent Avoids in situ nitrous acid generation. scirp.orgPrevents formation of dark decomposition byproducts, cleaner reaction profile.
Clay Catalysis Reusable, bifunctional catalyst. researchgate.netEliminates need for acids/alkalis and toxic solvents.
Aqueous, Acid-Free Systems Uses water as a solvent without strong mineral acids. semanticscholar.orgInherently safer process, reduces corrosive waste streams.

Expansion into Supramolecular Chemistry and Advanced Functional Materials

The high reactivity of the diazonium group makes this compound an excellent candidate for the covalent modification of surfaces, a cornerstone of materials science and supramolecular chemistry. researchgate.net The reduction of diazonium salts at an interface (e.g., on metals, carbon materials, or polymers) generates an aryl radical that covalently bonds to the surface, forming a robust organic layer. mdpi.com

This surface grafting capability is being exploited to create advanced functional materials with tailored properties:

Biosensors and Biomedical Devices : Surfaces can be modified with diazonium salts to control biocompatibility, wettability, and to immobilize biomolecules like enzymes for biosensing applications. springerprofessional.despringerprofessional.despringerprofessional.de By grafting a layer derived from this compound, a surface's hydrophobicity and chemical reactivity can be precisely tuned.

Functionalized Nanomaterials : Carbon nanotubes and other nanomaterials can be functionalized using diazonium chemistry. researchgate.net This process alters their electronic properties and improves their dispersibility in various solvents, which is crucial for applications in composites and electronics.

Catalyst Supports : As mentioned previously, surfaces modified by diazonium salts can serve as platforms for anchoring homogeneous catalysts, effectively converting them into stable and recyclable heterogeneous systems. mdpi.com

The ability to introduce the 4-chloro-2-methylphenyl group onto a surface provides a platform for further chemical elaboration, opening pathways to complex supramolecular assemblies and materials with unique electronic, optical, or recognition properties.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Reaction Design

Key applications of AI in this context include:

Reaction Yield Prediction : ML models, particularly those based on random forest algorithms or neural networks, can be trained on datasets of chemical reactions to predict the yield of a specific transformation. princeton.edunih.govresearchgate.net For a reaction involving this compound, such a model could predict the outcome based on the specific coupling partner, catalyst, solvent, and temperature, saving significant experimental time and resources. princeton.edu

Condition Optimization : AI can guide the optimization of reaction parameters. Instead of a traditional one-variable-at-a-time approach, ML algorithms can navigate multidimensional parameter spaces to quickly identify the optimal conditions (e.g., catalyst loading, temperature, concentration) for maximizing yield or selectivity. beilstein-journals.orgmdpi.com

Retrosynthetic Planning : Advanced AI platforms can propose complete synthetic pathways for complex target molecules. researchgate.netnih.govbiopharmatrend.com For a new pharmaceutical or material containing the 4-chloro-2-methylphenyl moiety, these tools could suggest multiple routes, potentially highlighting novel strategies that utilize this compound as a key intermediate.

The integration of AI with automated synthesis platforms promises a future of "self-driving" laboratories where algorithms design experiments, robotic systems execute them, and the resulting data is used to refine future predictions in a closed loop. mdpi.com This paradigm shift will undoubtedly influence how the chemistry of versatile building blocks like this compound is explored and applied.

AI/ML ApplicationFunctionPotential Impact on this compound Chemistry
Yield Prediction Models Predicts the percentage yield of a reaction based on inputs. princeton.edunih.govRapidly screens potential coupling partners and conditions, prioritizing high-yield reactions for synthesis.
Condition Recommendation Suggests optimal catalysts, solvents, and reagents for a given transformation. beilstein-journals.orgAccelerates the optimization process for new reactions, reducing experimental effort.
Retrosynthesis Planners Proposes multi-step synthetic routes to a target molecule. nih.govbiopharmatrend.comIdentifies efficient ways to incorporate the 4-chloro-2-methylphenyl group into complex structures.
Automated Synthesis Combines AI design with robotic execution of experiments. mdpi.comEnables high-throughput screening and discovery of new reactions and applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-2-methylbenzenediazonium salts, and how can purity be optimized?

  • Methodology :

  • Diazotization : Start with 4-chloro-2-methylaniline under acidic conditions (e.g., HCl, 0–5°C) with sodium nitrite. Monitor temperature to avoid decomposition .
  • Stabilization : Isolate the diazonium salt using non-aqueous solvents or stabilize it as a tetrafluoroborate salt to enhance shelf life. Purity can be verified via iodometric titration or HPLC with UV detection .
    • Key Considerations : Excess nitrous acid must be quenched (e.g., sulfamic acid) to prevent side reactions.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its precursors or degradation products?

  • Methodology :

  • NMR : The diazonium group (N≡N⁺) causes deshielding in adjacent protons. Compare 1H^1H-NMR shifts of the aromatic region: precursors (e.g., 4-chloro-2-methylaniline) show NH2_2 signals (~5 ppm), absent in diazonium salts .
  • IR : Diazonium salts exhibit strong absorption at ~2200–2300 cm1^{-1} (N≡N⁺ stretch), absent in amines or nitro compounds .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the reactivity of this compound in coupling reactions?

  • Methodology :

  • DFT Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model electrophilic aromatic substitution pathways. Include solvent effects (e.g., water, DMF) via implicit models (COSMO) .
  • Key Outputs : Calculate Fukui indices to identify reactive sites. Compare activation energies for coupling with phenols vs. amines to guide experimental design .

Q. How do conflicting spectroscopic data (e.g., unexpected 13C^{13}C-NMR shifts) arise in diazonium intermediates, and how can they be resolved?

  • Methodology :

  • Artifact Identification : Check for paramagnetic impurities (e.g., trace metals) causing signal broadening. Use deuterated solvents to rule out solvent interactions .
  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange (e.g., rotation about the C–N bond) leading to averaged signals.

Q. What side products form during the decomposition of this compound, and how can they be minimized?

  • Methodology :

  • Byproduct Analysis : Use LC-MS to detect phenolic derivatives (from hydrolysis) or azo compounds (from dimerization). Quantify via calibration curves .
  • Mitigation Strategies : Lower storage temperatures (<0°C) and avoid UV exposure. Add radical scavengers (e.g., BHT) to suppress radical-mediated pathways .

Q. How can kinetic studies optimize diazonium salt formation under varying pH and temperature conditions?

  • Methodology :

  • Stopped-Flow Spectroscopy : Monitor reaction progress in real-time at λ = 300–400 nm (diazonium absorption band). Fit data to second-order kinetics .
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model optimal pH (1–3) and temperature (0–10°C) ranges, maximizing yield while minimizing decomposition.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.